tert-Butyl (2-amino-2-phenylethyl)carbamate hydrochloride
Description
Properties
IUPAC Name |
tert-butyl N-(2-amino-2-phenylethyl)carbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2.ClH/c1-13(2,3)17-12(16)15-9-11(14)10-7-5-4-6-8-10;/h4-8,11H,9,14H2,1-3H3,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFSIJTNVVDFDRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Boc Protection of 2-Amino-2-Phenylethylamine
Procedure :
-
Dissolve 2-amino-2-phenylethylamine (1.0 equiv) in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM).
-
Add Boc₂O (1.1 equiv) and DMAP (0.1 equiv) under nitrogen atmosphere.
-
Stir at room temperature for 12–18 hours.
-
Quench with water, extract with ethyl acetate, and dry over sodium sulfate.
-
Purify via silica gel chromatography (hexane/ethyl acetate, 3:1) to yield tert-butyl (2-amino-2-phenylethyl)carbamate.
-
Dissolve the Boc-protected amine in ethyl acetate, add 4M HCl in dioxane (1.2 equiv), and stir for 1 hour.
-
Filter the precipitate and wash with cold ether to obtain the hydrochloride salt.
Key Data :
-
Yield : 75–85% (Boc protection), >90% (salt formation).
-
Reaction Time : 18 hours (protection), 1 hour (salt formation).
-
Purity : ≥98% (HPLC).
Alternative Route via Nitro Reduction
This method is adapted from patent CN103058954A, which describes hydrogenation of a nitro intermediate:
Procedure :
-
Synthesize tert-butyl (2-nitro-2-phenylethyl)carbamate via nitroalkylation of benzaldehyde with nitroethane, followed by Boc protection.
-
Dissolve the nitro compound in methanol, add 10% palladium on carbon (5 wt%).
-
Apply hydrogen pressure (20 atm) at 60°C for 6–8 hours.
-
Filter and concentrate to obtain the free amine.
Key Data :
-
Yield : 70–80% (reduction step).
-
Catalyst Loading : 5% Pd/C.
-
Pressure : 20 atm H₂.
Comparative Analysis of Synthetic Methods
| Parameter | Direct Boc Protection | Nitro Reduction Route |
|---|---|---|
| Starting Material | 2-Amino-2-phenylethylamine | Nitroalkane derivative |
| Reaction Steps | 2 | 3 |
| Overall Yield | 70–80% | 60–70% |
| Catalyst Required | No | Pd/C |
| Scalability | High | Moderate |
| Purity (HPLC) | ≥98% | ≥95% |
Advantages of Direct Boc Protection :
-
Fewer steps and higher overall yield.
-
Avoids hazardous hydrogenation conditions.
Advantages of Nitro Reduction :
-
Useful for substrates where the amine is unstable or unavailable.
Industrial-Scale Production Considerations
Large-scale synthesis (≥1 kg) requires modifications for safety and efficiency:
-
Solvent Choice : Replace THF with ethyl acetate for easier recycling.
-
Catalyst Recovery : Use filter presses to recover Pd/C in hydrogenation steps.
-
Salt Formation : Employ continuous flow reactors for HCl addition to minimize exothermic risks.
Case Study :
A pilot plant reported 85% yield at 10 kg scale using direct Boc protection, with DMAP replaced by cheaper N-methylmorpholine (NMM) as the base.
Critical Factors Influencing Yield and Purity
Boc Protection Optimization
Hydrochloride Salt Crystallization
-
Solvent System : Ethyl acetate/diethyl ether (1:3) yields needle-shaped crystals with >99% purity.
-
Acid Concentration : Excess HCl (>1.2 equiv) causes salt hydrolysis; stoichiometric addition is critical.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-Butyl (2-amino-2-phenylethyl)carbamate hydrochloride can undergo nucleophilic substitution reactions where the amino group is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction Reactions: It can be reduced to form amines or other reduced forms.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydride or potassium carbonate in solvents like dimethylformamide.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Various substituted carbamates.
Oxidation: Hydroxylated or oxidized derivatives.
Reduction: Amines or reduced carbamates.
Scientific Research Applications
Chemistry: tert-Butyl (2-amino-2-phenylethyl)carbamate hydrochloride is used as an intermediate in the synthesis of complex organic molecules. It is also employed in the development of new synthetic methodologies.
Biology: In biological research, the compound is used to study enzyme interactions and protein modifications. It serves as a model compound for understanding biochemical pathways.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical agents. It is also studied for its pharmacokinetic properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the development of new catalysts and polymers.
Mechanism of Action
The mechanism of action of tert-Butyl (2-amino-2-phenylethyl)carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active sites, leading to inhibition or activation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between tert-Butyl (2-amino-2-phenylethyl)carbamate hydrochloride and analogous compounds:
†CAS number from PharmaBlock Sciences (), though conflicting entries exist.
Structural and Physicochemical Analysis
- Phenyl vs.
- Molecular Weight : The higher molecular weight of the phenyl-substituted derivative (284.77 g/mol) may limit its utility in drug design where lower molecular weight is preferred for oral bioavailability .
- Synthetic Accessibility : Compounds with simpler substituents (e.g., methyl or azetidine) are more readily synthesized, as evidenced by their commercial availability, whereas the phenyl-substituted variant faces discontinuation .
Research Tools and Methodologies
Crystallographic software such as SHELXL and visualization tools like Mercury () are critical for analyzing the crystal structures of these compounds. For example, Mercury’s ability to overlay multiple structures aids in comparing conformational differences between phenyl- and cyclopropyl-substituted analogs .
Q & A
Q. What are the standard synthetic protocols for tert-butyl (2-amino-2-phenylethyl)carbamate hydrochloride, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves a multi-step process:
Protection of the primary amine : React 2-amino-2-phenylethanol with tert-butoxycarbonyl (Boc) anhydride in dichloromethane (DCM) or tetrahydrofuran (THF) under basic conditions (e.g., triethylamine) .
Salt formation : Treat the Boc-protected intermediate with hydrochloric acid (HCl) in an aprotic solvent (e.g., ethyl acetate) to form the hydrochloride salt .
Q. Critical Parameters :
- Temperature : Room temperature for Boc protection; controlled HCl addition to avoid exothermic side reactions.
- Solvent choice : Polar aprotic solvents (THF, DCM) enhance Boc activation.
- Stoichiometry : Excess Boc anhydride (1.2–1.5 equiv) improves conversion .
| Step | Reagents/Conditions | Yield Range | Key Reference |
|---|---|---|---|
| Boc Protection | Boc₂O, Et₃N, THF, 0–25°C | 70–85% | |
| HCl Salt Formation | HCl (g)/EtOAc, 0°C → RT | 90–95% |
Q. How is the structural identity of this compound confirmed in crystallographic studies?
Methodological Answer : X-ray crystallography is the gold standard. Key steps include:
- Crystal growth : Use slow evaporation from ethanol/water mixtures.
- Data collection : Employ a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).
- Refinement : Use SHELXL for small-molecule refinement, applying anisotropic displacement parameters for non-H atoms .
- Validation : Mercury software visualizes H-bonding networks and packing diagrams .
Q. Software Comparison :
Q. What are the primary applications of this compound in medicinal chemistry research?
Methodological Answer : The compound serves as a key intermediate:
- Peptide mimetics : The Boc group protects amines during solid-phase synthesis of β-amino acid derivatives .
- Receptor targeting : The phenyl group enables π-π stacking in kinase inhibitor scaffolds (e.g., EGFR inhibitors) .
- Prodrug design : Hydrochloride salt improves solubility for in vivo pharmacokinetic studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data refinement for this compound?
Methodological Answer : Common issues and solutions:
- Disorder in the tert-butyl group : Apply "PART" instructions in SHELXL to model split positions .
- Weak electron density for HCl : Use Fourier difference maps to confirm protonation sites; validate via Hirshfeld surface analysis in CrystalExplorer .
- Twinned crystals : Apply TWIN/BASF commands in SHELXL and cross-validate with PLATON’s TWINCHECK .
Case Study : A 2023 study resolved HCl positional ambiguity by combining SHELXL refinement with DFT-optimized hydrogen bonding networks .
Q. What strategies optimize reaction yields in large-scale synthesis while minimizing side products?
Methodological Answer :
- Catalyst screening : Use DMAP (4-dimethylaminopyridine) to accelerate Boc activation, reducing reaction time from 12h to 4h .
- In-line purification : Employ flow chemistry with scavenger resins (e.g., QuadraPure™) to remove excess Boc anhydride .
- DoE (Design of Experiments) : Optimize HCl concentration (2–3 M in EtOAc) to prevent hydrolysis of the carbamate .
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| [Boc₂O] | 1.3 equiv | Maximizes conversion (85%) |
| HCl Concentration | 2.5 M | Minimizes hydrolysis (<5% side product) |
Q. How can computational tools elucidate the reaction mechanisms involving this compound?
Methodological Answer :
- DFT Calculations : Gaussian 16 models the nucleophilic attack of the amine on Boc anhydride. Transition state analysis (IRC) confirms a concerted mechanism .
- Molecular Docking : AutoDock Vina predicts binding modes of derivatives to biological targets (e.g., cyclooxygenase-2) using the compound’s phenyl group as a hydrophobic anchor .
- MD Simulations : GROMACS assesses stability of hydrochloride salts in aqueous environments, guiding formulation studies .
Q. What analytical techniques differentiate this compound from structurally similar carbamates?
Methodological Answer :
- LC-MS/MS : Monitor m/z 281.2 [M+H]⁺ (exact mass = 280.3 g/mol) with a C18 column (ACN/water + 0.1% formic acid) .
- ¹³C NMR : Key peaks: δ 156.5 ppm (C=O carbamate), δ 80.2 ppm (tert-butyl C), δ 54.3 ppm (CH₂NH) .
- IR Spectroscopy : Bands at 1680 cm⁻¹ (C=O stretch) and 3350 cm⁻¹ (N-H stretch) confirm carbamate and ammonium chloride groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
